molecular formula C22H21N3O B12555798 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1h-1,2,4-triazole CAS No. 166773-09-7

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1h-1,2,4-triazole

Cat. No.: B12555798
CAS No.: 166773-09-7
M. Wt: 343.4 g/mol
InChI Key: BSWAAMBBQFWWBG-UHFFFAOYSA-N
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Description

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxy group and three phenyl groups attached to the triazole ring

Preparation Methods

The synthesis of 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the reaction of ethyl hydrazinecarboxylate with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote the formation of the triazole ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy group and phenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted triazoles.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole:

    5-Acetyl-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: Contains an acetyl group, which can influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific functional groups and their impact on its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

166773-09-7

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

3-ethoxy-2,4,5-triphenyl-3H-1,2,4-triazole

InChI

InChI=1S/C22H21N3O/c1-2-26-22-24(19-14-8-4-9-15-19)21(18-12-6-3-7-13-18)23-25(22)20-16-10-5-11-17-20/h3-17,22H,2H2,1H3

InChI Key

BSWAAMBBQFWWBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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